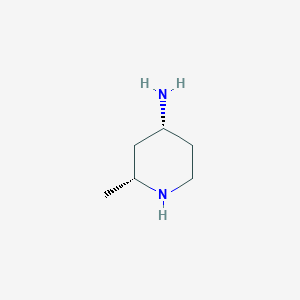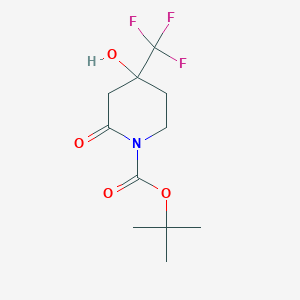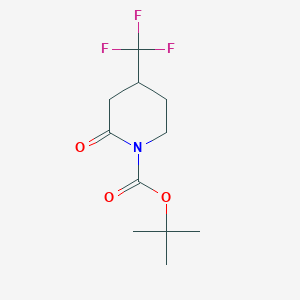
tert-Butyl (3R,5S)-3-hydroxy-5-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R,5S)-3-hydroxy-5-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a unique piperidine derivative known for its multi-faceted applications in chemistry, biology, medicine, and industry. The compound’s distinctive structural features, particularly the presence of a trifluoroacetamido group, contribute to its versatile chemical behavior and significant research interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5S)-3-hydroxy-5-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate generally involves multiple steps, starting from readily available precursors. Here’s a typical synthetic route:
Formation of Piperidine Backbone: : The process begins with the synthesis of the piperidine backbone, usually through a Mannich reaction or a similar cyclization method.
Introduction of Hydroxy and Trifluoroacetamido Groups: : The functional groups are then introduced. The hydroxy group can be added via a stereoselective reduction of a ketone intermediate, while the trifluoroacetamido group is typically introduced through an acylation reaction using trifluoroacetic anhydride and the appropriate amine.
Protection and Deprotection Steps: : Protecting groups, such as tert-butyl, are added to the compound to prevent side reactions during the synthesis. After the necessary transformations, deprotection is carried out to yield the final compound.
Industrial Production Methods
Industrial production involves scaling up the laboratory synthesis process while ensuring high yield and purity. The process is optimized through:
Use of Catalysts: : Catalysts like palladium or other transition metals can enhance reaction rates and selectivity.
Optimized Reaction Conditions: : Parameters like temperature, pressure, and solvent choice are fine-tuned to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
tert-Butyl (3R,5S)-3-hydroxy-5-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate undergoes several types of reactions:
Oxidation: : The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: : The trifluoroacetamido group can be reduced to an amine.
Substitution: : The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) are used for oxidation.
Reduction: : Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: : Nucleophiles such as alkoxides or amines in the presence of a base can be used.
Major Products Formed from these Reactions
Oxidation Products: : Ketones, aldehydes.
Reduction Products: : Amines.
Substitution Products: : Piperidine derivatives with varied substituents.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R,5S)-3-hydroxy-5-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate finds extensive use in:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : In the study of enzyme mechanisms and as an inhibitor.
Medicine: : Potential therapeutic applications due to its bioactive properties.
Industry: : As an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The Mechanism by which the Compound Exerts its Effects
This compound exerts its effects through:
Interaction with Enzymes: : It can inhibit specific enzymes by binding to their active sites.
Modulation of Pathways: : It influences biochemical pathways involving amine and hydroxy functionalities.
Molecular Targets and Pathways Involved
Molecular targets include enzymes like kinases and proteases, with pathways related to metabolic and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3S,5R)-3-hydroxy-5-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate: : Stereoisomer with different properties.
tert-Butyl (3R,5S)-3-hydroxy-5-(acetamido)piperidine-1-carboxylate: : Lacks the trifluoro group, influencing reactivity and applications.
Highlighting Its Uniqueness
The presence of the trifluoroacetamido group in tert-Butyl (3R,5S)-3-hydroxy-5-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate significantly enhances its stability, reactivity, and interaction with biological targets, setting it apart from its analogs.
Eigenschaften
IUPAC Name |
tert-butyl (3R,5S)-3-hydroxy-5-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O4/c1-11(2,3)21-10(20)17-5-7(4-8(18)6-17)16-9(19)12(13,14)15/h7-8,18H,4-6H2,1-3H3,(H,16,19)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFGWTPGUUQXAC-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine-4,4-diol](/img/structure/B8191878.png)






![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B8191916.png)






